(R)-2-Amino-3-(p-tolylthio)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-Tolyl)-L-cysteine: is an organic compound that features a cysteine molecule bonded to a tolyl group The tolyl group is a derivative of toluene, which is a simple aromatic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Tolyl)-L-cysteine typically involves the coupling of L-cysteine with a tolyl group. One common method is through the use of Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction. This reaction involves the use of boronic acids and halides under mild conditions, making it suitable for the synthesis of complex organic molecules .
Industrial Production Methods: Industrial production of S-(4-Tolyl)-L-cysteine may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: S-(4-Tolyl)-L-cysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted tolyl derivatives.
Scientific Research Applications
Chemistry: S-(4-Tolyl)-L-cysteine is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms .
Biology: In biological research, S-(4-Tolyl)-L-cysteine is studied for its potential role in cellular processes and as a probe for understanding protein-ligand interactions .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antioxidant and its ability to modulate biochemical pathways .
Industry: S-(4-Tolyl)-L-cysteine is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of S-(4-Tolyl)-L-cysteine involves its interaction with various molecular targets, including enzymes and receptors. The tolyl group can enhance the compound’s binding affinity to specific proteins, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biochemical processes .
Comparison with Similar Compounds
- S-(4-Tolyl)-L-methionine
- S-(4-Tolyl)-L-serine
- S-(4-Tolyl)-L-alanine
Comparison: S-(4-Tolyl)-L-cysteine is unique due to the presence of both a thiol group and a tolyl group. This combination allows for a wide range of chemical reactions and interactions that are not possible with other similar compounds. For example, the thiol group can participate in redox reactions, while the tolyl group can undergo electrophilic aromatic substitution .
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4-methylphenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C10H13NO2S/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI Key |
CHRJYKJYNAKSHG-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.